molecular formula C12H10F2O B11892625 1-(Difluoromethoxy)-3-methylnaphthalene

1-(Difluoromethoxy)-3-methylnaphthalene

Katalognummer: B11892625
Molekulargewicht: 208.20 g/mol
InChI-Schlüssel: MFOMQVMGVNCGET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethoxy)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methylnaphthalene with difluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production of 1-(Difluoromethoxy)-3-methylnaphthalene may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoromethoxy)-3-methylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Hydro derivatives of naphthalene

    Substitution: Halogenated or nitrated naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)-3-methylnaphthalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)-3-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Difluoromethoxy)-2-methylnaphthalene
  • 1-(Difluoromethoxy)-4-methylnaphthalene
  • 1-(Difluoromethoxy)-3-ethylnaphthalene

Uniqueness

1-(Difluoromethoxy)-3-methylnaphthalene is unique due to the specific positioning of the difluoromethoxy and methyl groups on the naphthalene ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the position of the substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Eigenschaften

Molekularformel

C12H10F2O

Molekulargewicht

208.20 g/mol

IUPAC-Name

1-(difluoromethoxy)-3-methylnaphthalene

InChI

InChI=1S/C12H10F2O/c1-8-6-9-4-2-3-5-10(9)11(7-8)15-12(13)14/h2-7,12H,1H3

InChI-Schlüssel

MFOMQVMGVNCGET-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC=CC=C2C(=C1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.